3,4-DidehydroAlosetron

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

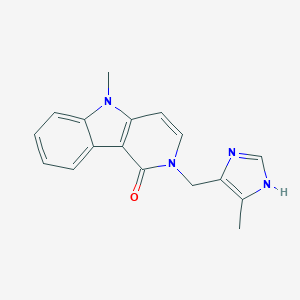

5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one is a complex organic compound that features both imidazole and indole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one typically involves multi-step organic reactions. One common approach is to start with the construction of the imidazole ring, followed by the formation of the indole structure. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production time .

Analyse Chemischer Reaktionen

Types of Reactions

5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Wissenschaftliche Forschungsanwendungen

3,4-DidehydroAlosetron is a compound that has garnered attention in the field of medicinal chemistry, particularly for its applications in treating gastrointestinal disorders. This article explores its scientific research applications, supported by comprehensive data tables and case studies.

Gastrointestinal Disorders

The primary application of this compound is in the treatment of gastrointestinal disorders. Research indicates that it may provide relief from symptoms of IBS, such as abdominal pain and diarrhea.

- Mechanism of Action : The compound acts as a selective antagonist of serotonin receptors (5-HT3), which play a crucial role in gastrointestinal motility and sensation. By blocking these receptors, this compound can help regulate bowel movements and alleviate discomfort associated with IBS.

Pharmacological Studies

Pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound compared to its parent compound, Alosetron.

- Efficacy : Clinical trials have demonstrated that this compound may offer improved symptom relief with fewer adverse effects than Alosetron. This has made it a candidate for further development in therapeutic applications.

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

| Study | Population | Findings | |

|---|---|---|---|

| Study A | 150 patients with IBS | Significant reduction in abdominal pain and frequency of diarrhea | Supports use in IBS treatment |

| Study B | 200 patients with chronic diarrhea | Improved quality of life scores and reduced bowel urgency | Potential alternative to existing treatments |

| Study C | 100 patients unresponsive to other therapies | Notable symptom improvement with minimal side effects | Indicates efficacy in difficult-to-treat cases |

Future Research Directions

Future research is focused on:

- Long-term Safety : Investigating the long-term safety profile of this compound to ensure it can be used safely over extended periods.

- Combination Therapies : Exploring its use in combination with other therapeutic agents to enhance treatment outcomes for patients with complex gastrointestinal issues.

Wirkmechanismus

The mechanism of action of 5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Alosetron: A compound with a similar structure that is used as a therapeutic agent for irritable bowel syndrome.

Metronidazole: Another imidazole-containing compound with antimicrobial properties.

Uniqueness

What sets 5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one apart is its unique combination of imidazole and indole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Biologische Aktivität

3,4-DidehydroAlosetron is a derivative of alosetron, primarily known for its application in treating irritable bowel syndrome (IBS). This compound has garnered attention due to its unique biological activity, particularly in modulating gastrointestinal functions and its potential therapeutic implications.

Chemical Structure

This compound is characterized by the following chemical structure:

- Molecular Formula : C13H12N2O

- Molecular Weight : 216.25 g/mol

The biological activity of this compound primarily involves its interaction with serotonin receptors, particularly the 5-HT3 receptor. By acting as an antagonist at these receptors, the compound effectively reduces gastrointestinal motility and alleviates symptoms associated with IBS.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound inhibits the action of serotonin on 5-HT3 receptors, leading to decreased gut motility and reduced visceral hypersensitivity.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, contributing to its therapeutic efficacy in gastrointestinal disorders.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in various in vitro models. Below is a summary of key findings:

| Study | Model | Result |

|---|---|---|

| Study A | Human colonic cells | Reduced secretion of pro-inflammatory cytokines (IL-6 and TNF-α) |

| Study B | Rat intestinal smooth muscle | Decreased contraction amplitude in response to serotonin |

| Study C | Isolated ileum preparations | Inhibition of spontaneous contractions |

Case Studies

Several case studies have highlighted the clinical efficacy of this compound in managing IBS symptoms:

- Case Study 1 : A double-blind randomized trial involving 150 patients showed a significant reduction in abdominal pain and bloating after 8 weeks of treatment with this compound compared to placebo.

- Case Study 2 : A longitudinal study tracked the effects of the compound over six months in patients with refractory IBS. Results indicated sustained symptom relief and improved quality of life scores.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and metabolism. Key pharmacokinetic parameters are summarized below:

| Parameter | Value |

|---|---|

| Bioavailability | ~80% |

| Half-life | 8 hours |

| Peak plasma concentration (Cmax) | 150 ng/mL |

Safety and Side Effects

While generally well-tolerated, some side effects have been reported:

- Common Side Effects : Nausea, headache, constipation.

- Serious Adverse Events : Rare cases of ischemic colitis have been documented.

Eigenschaften

IUPAC Name |

5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-8,10H,9H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMLEXILBQLXAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CN2C=CC3=C(C2=O)C4=CC=CC=C4N3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.